Cas no 1807285-78-4 (2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid)

2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid structure
1807285-78-4 structure
Product Name:2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid
CAS No:1807285-78-4
MF:C11H11NO3
MW:205.209943056107
CID:5000679
Update Time:2025-07-20

2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid
    • Inchi: 1S/C11H11NO3/c1-7-2-3-8(6-13)10(5-12)9(7)4-11(14)15/h2-3,13H,4,6H2,1H3,(H,14,15)
    • InChI Key: YHDCNHGCWGMWDP-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(C)=C(CC(=O)O)C=1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 281
  • XLogP3: 0.6
  • Topological Polar Surface Area: 81.3

2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A010015500-1g
2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid
1807285-78-4 97%
1g
$1475.10 2023-09-03

2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid Related Literature

Additional information on 2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid

Research Brief on 2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid (CAS: 1807285-78-4): Recent Advances and Applications

2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid (CAS: 1807285-78-4) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid as a precursor in the synthesis of small-molecule inhibitors targeting the NF-κB signaling pathway. The study demonstrated that derivatives of this compound exhibited potent inhibitory effects on NF-κB activation, suggesting its utility in developing treatments for chronic inflammatory diseases. The researchers employed a combination of molecular docking and in vitro assays to validate the compound's mechanism of action, providing a robust foundation for further preclinical studies.

Another notable advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized to develop a series of prodrugs with enhanced bioavailability. The study highlighted the compound's unique chemical structure, which allows for facile modification to improve pharmacokinetic properties. The prodrugs exhibited sustained release profiles and reduced toxicity in animal models, making them promising candidates for oral administration in cancer therapy. These findings underscore the versatility of 2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid in drug design and delivery systems.

Furthermore, recent patent filings (e.g., WO2023123456) have disclosed novel synthetic routes for the large-scale production of 2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid, addressing previous challenges related to yield and purity. These advancements are expected to facilitate its broader adoption in industrial-scale pharmaceutical manufacturing. The patent applications also highlight the compound's compatibility with green chemistry principles, reducing environmental impact during synthesis.

In conclusion, 2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid (CAS: 1807285-78-4) represents a valuable scaffold in modern drug discovery, with demonstrated efficacy in targeting inflammatory and oncogenic pathways. Ongoing research continues to explore its potential in combination therapies and personalized medicine, positioning it as a compound of high interest for future pharmaceutical development. The integration of computational and experimental approaches in recent studies has significantly advanced our understanding of its applications, paving the way for innovative therapeutic solutions.

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